3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile is a heterocyclic compound with the chemical formula and a molecular weight of 160.17 g/mol. It is classified under the category of benzoxazines, which are characterized by their fused aromatic and heterocyclic structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of sodium/hydrogen exchange, which is relevant in various physiological processes.
The compound is identified by the CAS number 134997-74-3 and is associated with several synonyms that highlight its chemical structure. It is primarily sourced from synthetic processes in laboratories, with applications in pharmaceutical research and development. Its classification as a benzoxazine places it within a broader family of compounds known for their diverse chemical properties and biological activities.
The synthesis of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile typically involves multi-step organic reactions. One notable method includes the reaction of 6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine with copper(I) cyanide in an anhydrous dimethylformamide solvent at elevated temperatures. The process can yield high purity with reported yields around 94% under optimized conditions .
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to ensure high yield and purity. The use of sonication during extraction processes has been noted to enhance the efficiency of product recovery.
The molecular structure of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile features a bicyclic framework consisting of a benzene ring fused to a heterocyclic oxazine ring. The presence of a carbonitrile group at the 6-position contributes to its reactivity and potential biological activity.
Key structural data includes:
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile can participate in various chemical reactions typical for carbonitriles and oxazines. These include nucleophilic substitutions and cycloadditions, which can be exploited for further functionalization or derivatization.
The reactivity profile suggests that the carbonitrile group can act as a leaving group under certain conditions, facilitating the formation of more complex structures. Additionally, its ability to form hydrogen bonds enhances its interaction with biological targets.
The mechanism of action for compounds derived from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile often involves inhibition of sodium/hydrogen exchange mechanisms within cells. This inhibition can lead to alterations in cellular ion balance and affect processes such as cell proliferation and apoptosis.
Quantitative structure-activity relationship studies have indicated that modifications at specific positions on the benzoxazine core can significantly influence biological activity. For example, substituents on the four-position have shown a parabolic relationship with activity levels .
The compound is expected to be solid at room temperature with high solubility in polar solvents due to its functional groups. Specific boiling point data is not available but is likely influenced by its molecular weight and structure.
Key chemical properties include:
3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile has applications in medicinal chemistry as a lead compound for developing sodium/hydrogen exchange inhibitors. These inhibitors are relevant in treating conditions such as hypertension and heart failure by modulating ion transport mechanisms . Additionally, derivatives of this compound have been evaluated for anticancer activities through histone deacetylase inhibition .
The benzoxazine core of 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile (CAS: 134997-74-3) is typically synthesized via reductive cyclization of nitro precursors. This method leverages the reduction of nitro groups followed by intramolecular cyclization, offering high atom economy and scalability.
A highly efficient one-pot synthesis employs 2-(2-nitrophenoxy)acetonitrile as the starting material. The process uses iron powder in acetic acid under reflux (80–100°C), achieving near-quantitative cyclization within 4 hours. The nitro group is reduced to an amine in situ, which spontaneously attacks the nitrile carbon, forming the cyclic amide (oxazine ring) via nucleophilic addition. This route yields the target compound at >95% purity without chromatographic purification, making it ideal for industrial-scale production [1] [9]. Key advantages include:
Alternative reductive systems offer distinct selectivity profiles:
Table 1: Catalytic Systems for Nitro-Reductive Cyclization
Catalytic System | Reaction Conditions | Yield (%) | Byproduct Formation |
---|---|---|---|
Fe/AcOH | 80°C, 4 h | 92 | Minimal (<2%) |
Pd/C (5%)/H₂ | RT, 12 h, ethanol | 85 | Over-reduced amine (8%) |
Zn/NH₄Cl | 70°C, 2 h, THF/H₂O | 78 | Des-nitrile product (5%) |
SmI₂/TiCl₄ | −20°C, 1 h, anhydrous THF | 88 | Dehalogenation (if applicable) |
The 6-position of the benzoxazine scaffold is critical for directing biological activity. 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile serves as a versatile intermediate for synthesizing derivatives:
Table 2: Applications of 6-Substituted Benzoxazine Derivatives
Derivative | Key Application | Example Target |
---|---|---|
6-Cyanide (CAS: 134997-74-3) | HDAC inhibitor precursors | BRD4 inhibitors [8] |
6-Carboxylic acid (CAS: 134997-87-8) | PARP1 inhibitors (e.g., compound 49, IC₅₀: 82 nM) | PARP1 [5] |
6-Carbaldehyde (CAS: 669050-73-1) | BET bromodomain ligands | c-Myc downregulation [8] |
Combinatorial synthesis accelerates the exploration of benzoxazine bioactivity:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: